

A Comparative Guide to the Theoretical and Experimental Properties of 3-Propylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Propylphenol**

Cat. No.: **B1220475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of **3-Propylphenol** (CAS No. 621-27-2). Understanding the nuances between predicted and observed characteristics is crucial for applications ranging from chemical synthesis and analysis to pharmacological and toxicological assessments. This document summarizes key physicochemical and spectral data, offers detailed experimental protocols for property determination, and visualizes a representative analytical workflow.

Physicochemical Properties: A Tale of Two Data Sets

Computational models provide valuable estimations of a molecule's properties, offering a rapid and cost-effective means of characterization. However, these theoretical values must be validated against experimental data to ensure accuracy in research and development. The following table contrasts the predicted and observed physicochemical properties of **3-Propylphenol**.

Property	Theoretical/Predicted Value	Experimental Value
Molecular Weight	136.19 g/mol	136.1910 g/mol [1][2]
Melting Point	-	26 °C[3][4][5]
Boiling Point	-	228 - 231 °C[3][4][5]
pKa	10.07 ± 0.10[4]	Not available
logP (Octanol/Water)	3.062 (est)[3][4][5]	Not available
Water Solubility	832.8 mg/L @ 25 °C (est)[3][5]	Soluble in water[4][6]

Note: "est" indicates an estimated value. While a specific experimental logP value for **3-Propylphenol** was not found, its classification as soluble in water aligns with the predicted range. The absence of an experimentally determined pKa highlights an area for further investigation.

Spectral Analysis: Fingerprinting 3-Propylphenol

Spectroscopic techniques provide a molecular fingerprint, allowing for structural elucidation and identification. Below is a comparison of predicted and experimental spectral data for **3-Propylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shifts (δ , ppm)	Experimental Chemical Shifts (δ , ppm)
¹ H NMR	Not readily available in compiled format	Aromatic protons: ~6.7-7.1 ppm; Propyl group protons: ~0.9, 1.6, 2.5 ppm
¹³ C NMR	Not readily available in compiled format	Aromatic carbons: ~113-155 ppm; Propyl group carbons: ~14, 24, 38 ppm

Note: While specific predicted NMR shifts are not easily found in aggregated databases, experimental spectra are available from sources like the NIST WebBook[1] and can be used as a reference. The provided experimental ranges are typical for similar phenol structures.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Technique	Predicted Data	Experimental Data
IR Spectrum	Not available	Key peaks: ~3300-3400 cm^{-1} (O-H stretch), ~2800-3000 cm^{-1} (C-H stretch), ~1450-1600 cm^{-1} (C=C aromatic stretch)
Mass Spectrum (EI)	Not available	Molecular Ion (M^+): m/z 136; Base Peak: m/z 107[1][7]

Note: Experimental IR and Mass Spectra are well-documented in databases such as the NIST WebBook, providing reliable references for compound identification.[1][7]

Experimental Protocols

Accurate determination of physicochemical and spectral properties relies on standardized experimental procedures. Below are outlines of common methodologies.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity of a compound.

- Preparation of Solutions: A standard solution of **3-Propylphenol** is prepared in a pre-saturated mixture of 1-octanol and water.
- Equilibration: The solution is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

- Phase Separation: The mixture is centrifuged to achieve complete separation of the octanol and aqueous layers.
- Concentration Measurement: The concentration of **3-Propylphenol** in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Acquisition of Spectroscopic Data

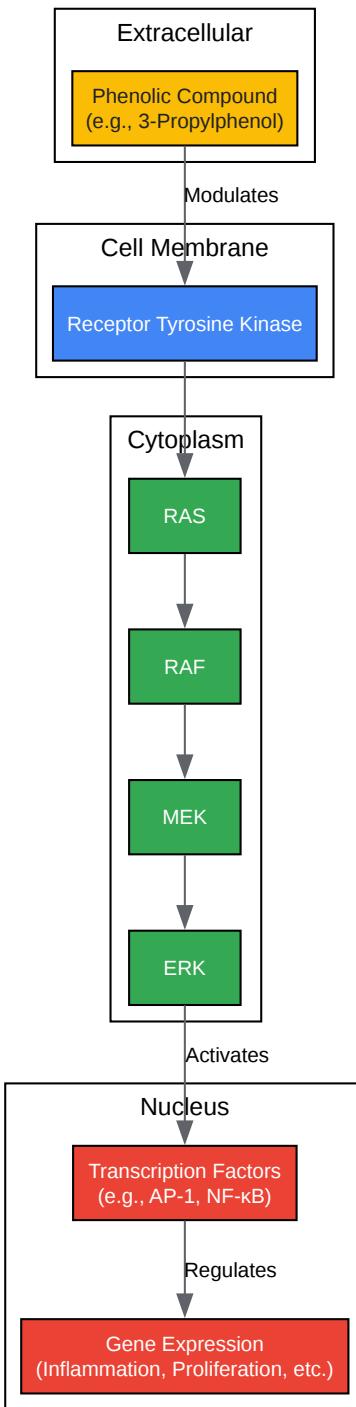
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of **3-Propylphenol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is added.
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ^1H and ^{13}C spectra are acquired.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of liquid **3-Propylphenol** is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed as a solution in a suitable solvent.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

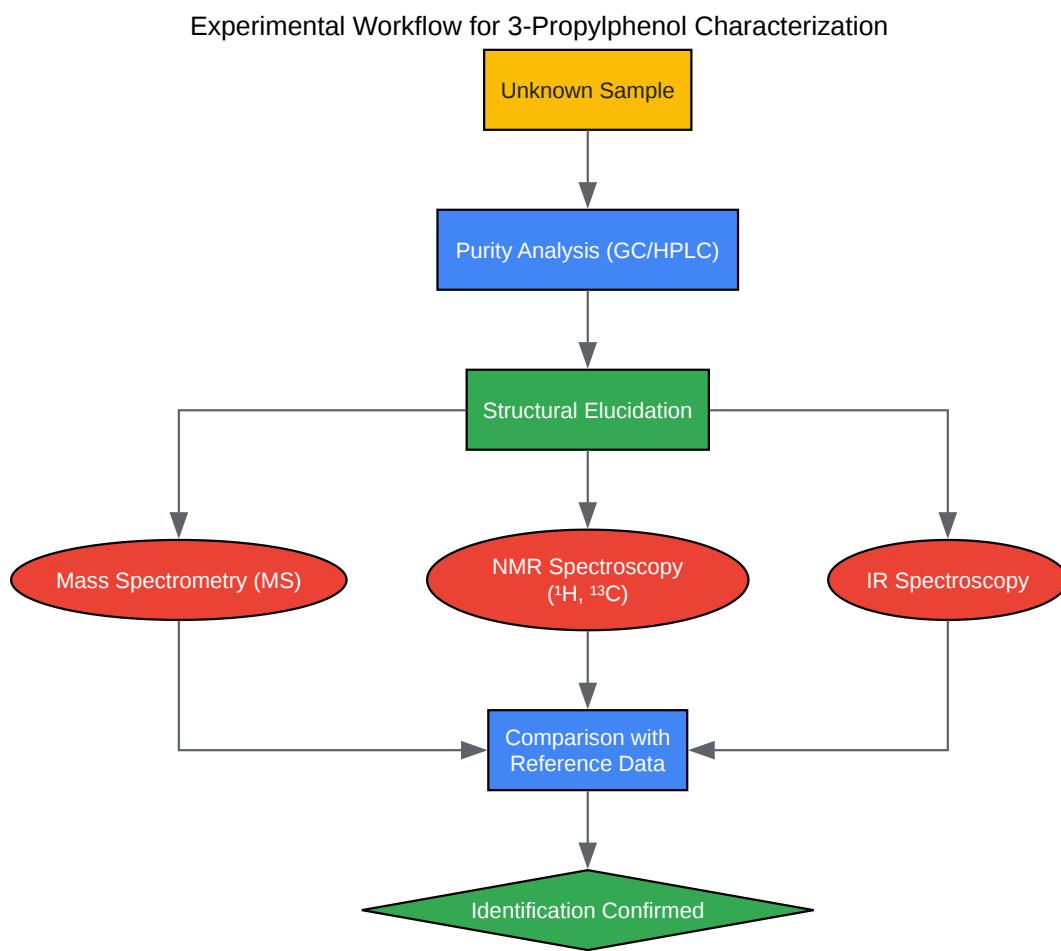
Mass Spectrometry (MS):


- Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like **3-Propylphenol**.
- Ionization: The molecules are ionized, commonly using electron ionization (EI).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Potential Biological Activity: Phenols and Cellular Signaling

While specific signaling pathways for **3-Propylphenol** are not extensively documented, phenolic compounds, in general, are known to modulate various intracellular signaling cascades.^{[8][9]} These pathways are often implicated in inflammation, cell proliferation, and apoptosis. A representative pathway that can be influenced by phenolic compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway.


Representative Phenol-Modulated Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A generalized MAPK signaling pathway potentially modulated by phenolic compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an unknown sample suspected to be **3-Propylphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and characterization of **3-Propylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 3-propyl- [webbook.nist.gov]
- 2. Phenol, 3-propyl- [webbook.nist.gov]
- 3. 3-propyl phenol, 621-27-2 [thegoodsentscompany.com]
- 4. 3-N-PROPYLPHENOL | 621-27-2 [chemicalbook.com]
- 5. 3-propyl phenol, 621-27-2 [perflavoryst.com]
- 6. 3-Propylphenol, 98% (621-27-2) - 3-Propylphenol, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. 3-Propylphenol | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Theoretical and Experimental Properties of 3-Propylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220475#theoretical-vs-experimental-properties-of-3-propylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com